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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target

engagement of AZD-5672, a potent and selective CCR5 antagonist. The primary focus is on

the experimentally validated approach for AZD-5672, with a comparative analysis of

techniques used for other notable CCR5 antagonists, Maraviroc and Cenicriviroc. This

document is intended to aid researchers in selecting and designing experiments to confirm the

interaction of their compounds with the CCR5 target in a physiological setting.

Introduction to AZD-5672 and CCR5 Target
Engagement
AZD-5672 is a small molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a key

receptor involved in inflammatory responses and the target of therapies for various diseases,

including rheumatoid arthritis for which AZD-5672 was investigated.[1][2] Validating that a drug

molecule like AZD-5672 reaches and binds to its intended target, CCR5, within a living

organism (in vivo target engagement) is a critical step in drug development. It provides crucial

evidence for the drug's mechanism of action and helps to establish a relationship between drug

exposure, target binding, and the desired pharmacological effect.
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Internalization
The principal method used to confirm the in vivo target engagement of AZD-5672 during its

clinical development was an ex vivo assay that measured the inhibition of macrophage

inflammatory protein 1β (MIP-1β)-induced internalization of CCR5.[1][2]

Signaling Pathway and Assay Principle
The binding of the natural ligand, MIP-1β, to CCR5 triggers the internalization of the receptor-

ligand complex from the cell surface. As a CCR5 antagonist, AZD-5672 binds to the receptor

and prevents this internalization upon stimulation with MIP-1β. The level of CCR5 remaining on

the cell surface after MIP-1β treatment is therefore proportional to the degree of target

engagement by AZD-5672. This is typically quantified using flow cytometry.
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Figure 1: Simplified signaling pathway of MIP-1β induced CCR5 internalization and its
inhibition by AZD-5672.
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To provide a broader context, this section compares the methodology used for AZD-5672 with

those employed for other well-characterized CCR5 antagonists, Maraviroc and Cenicriviroc.

Parameter AZD-5672 Maraviroc Cenicriviroc

Primary Validation

Method

Ex vivo MIP-1β

Induced CCR5

Internalization

Assay[1][2]

Ex vivo MIP-1β

Induced CCR5

Internalization Assay

(Receptor Occupancy)

[3]

Indirect:

Pharmacodynamic

Biomarkers (e.g.,

plasma MCP-1 levels)

[4]

Alternative Method(s)

Not extensively

reported in public

literature.

Receptor Occupancy

by direct antibody

staining (flow

cytometry).[4]

Ex vivo CCR2/CCR5

occupancy in mouse

models.[5]

Assay Readout

Inhibition of CCR5

internalization

measured by flow

cytometry.[1]

Percentage of CCR5

receptor occupancy

measured by flow

cytometry.[3]

Changes in plasma

levels of CCR2 and

CCR5 ligands.[4]

Reported In Vivo/Ex

Vivo Data

Dose-dependent

inhibition of CCR5

internalization

observed in a Phase

IIb clinical trial (20-150

mg dose range).[1]

Dose-dependent

receptor occupancy;

near-maximal

saturation at doses

≥25 mg once daily.[4]

Increased plasma

levels of MCP-1, MIP-

1α, and RANTES

indicative of target

engagement.[4] >87%

CCR2/CCR5

occupancy in mouse

monocytes at 250

nmol/L.[5]

Reference(s)
Gerlag et al., 2010[1]

[2]

Rosario et al.,

2008[3]; Dorr et al.,

2005

Friedman et al.,

2016[4]; Lefebvre et

al., 2016[5]

Table 1: Comparison of In Vivo Target Engagement Validation Strategies for CCR5 Antagonists.
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Ex vivo MIP-1β Induced CCR5 Internalization Assay (for
AZD-5672 and Maraviroc)
This protocol is based on the methodology described for Maraviroc, which is analogous to the

assay used for AZD-5672.[3]

Objective: To quantify the extent of CCR5 target engagement by measuring the inhibition of

MIP-1β-induced receptor internalization from the surface of CD4+ T cells.

Materials:

Whole blood samples collected from subjects dosed with the CCR5 antagonist.

Recombinant human MIP-1β.

Fluorescently labeled anti-CCR5 monoclonal antibody (e.g., clone 2D7).

Fluorescently labeled anti-CD4 monoclonal antibody.

Phosphate-buffered saline (PBS).

FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

Fixation buffer (e.g., 1% paraformaldehyde in PBS).

Flow cytometer.

Procedure:

Blood Collection: Collect whole blood from subjects at specified time points post-dose.

Ex vivo Stimulation:

Aliquot whole blood into separate tubes.

To one aliquot, add a saturating concentration of MIP-1β to induce CCR5 internalization.

To a control aliquot, add an equal volume of buffer.
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Incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for internalization.

Antibody Staining:

Following incubation, place tubes on ice to stop the internalization process.

Add saturating concentrations of fluorescently labeled anti-CCR5 and anti-CD4 antibodies

to all tubes.

Incubate on ice for 30 minutes in the dark.

Red Blood Cell Lysis:

Lyse red blood cells using a commercial lysis buffer or standard laboratory protocol.

Washing and Fixation:

Wash the remaining white blood cells with cold FACS buffer.

Resuspend the cell pellet in fixation buffer.

Flow Cytometry Analysis:

Acquire data on a flow cytometer.

Gate on the CD4+ T lymphocyte population.

Measure the mean fluorescence intensity (MFI) of the anti-CCR5 antibody staining in both

the MIP-1β stimulated and unstimulated samples.

Data Analysis: The percentage of CCR5 internalization is calculated for each sample. The

inhibition of internalization due to the drug is then determined by comparing the internalization

in samples from dosed subjects to that in pre-dose or placebo-treated subjects. This provides a

measure of target engagement.
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Experimental Workflow
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Figure 2: Workflow for the ex vivo MIP-1β induced CCR5 internalization assay.

Receptor Occupancy Assay (Alternative for Maraviroc)
Objective: To directly quantify the percentage of CCR5 receptors on the cell surface that are

occupied by the antagonist.

Materials:

Whole blood samples.

A fluorescently labeled competing anti-CCR5 antibody that binds to an epitope overlapping

with the antagonist binding site.
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A fluorescently labeled non-competing anti-CCR5 antibody that binds to an epitope distinct

from the antagonist binding site (to measure total CCR5).

Fluorescently labeled anti-CD4 antibody.

FACS buffer.

Flow cytometer.

Procedure:

Blood Collection: Collect whole blood samples.

Antibody Staining:

Aliquot blood into tubes.

Add a cocktail of the competing, non-competing, and anti-CD4 antibodies.

Incubate on ice in the dark.

Lysis, Washing, and Analysis: Proceed as described for the internalization assay.

Data Analysis: The percentage of receptor occupancy is calculated based on the reduction in

binding of the competing antibody relative to the binding of the non-competing (total CCR5)

antibody.

Conclusion
The validation of in vivo target engagement for AZD-5672 has been demonstrated through an

ex vivo MIP-1β induced CCR5 internalization assay. This method provides a functional

measure of the drug's ability to block the natural ligand's effect on the receptor. Comparative

analysis with other CCR5 antagonists like Maraviroc reveals that this functional assay is a

common and robust method for this class of drugs. For a comprehensive understanding,

researchers may also consider direct receptor occupancy assays, which provide a more direct

measure of target binding. The choice of assay will depend on the specific research question,

available reagents, and the stage of drug development. The data and protocols presented in
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this guide offer a solid foundation for designing and interpreting in vivo target engagement

studies for AZD-5672 and other CCR5 antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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